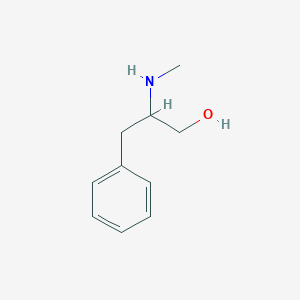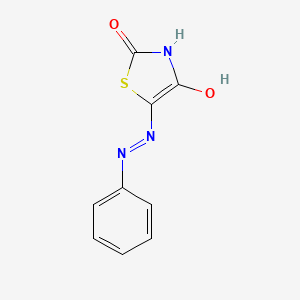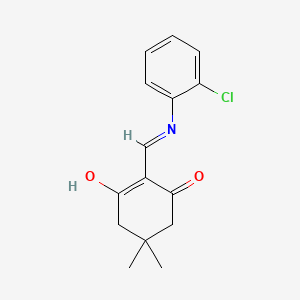![molecular formula C19H13Cl2F3N4O B2498421 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone CAS No. 883044-91-5](/img/structure/B2498421.png)
1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, so buckle up. It is synthesized by coupling 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone. This compound combines the interesting properties of its two constituent pyridine rings, making it an intriguing subject for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a condensation reaction where 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one is reacted with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone under specific conditions. Typical reaction conditions include:
Solvent: : Typically, anhydrous ethanol or methanol
Catalysts: : Acid catalysts like hydrochloric acid or sulfuric acid
Temperature: : Reactions usually occur between 70-90°C
Time: : The reaction may take several hours to complete
Industrial Production Methods
On an industrial scale, this compound can be produced in batch reactors with controlled temperature and pressure conditions. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to form more complex structures.
Reduction: : Reduction reactions can alter the pyridyl rings' electronic properties.
Substitution: : Various nucleophiles can substitute the chlorine atoms in the compound.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, dichromates
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride
Substitution Reagents: : Alkyl halides, amines
Major Products Formed
The major products depend on the reaction conditions, but oxidation typically forms more aromatic compounds, while reduction reactions yield more simplified derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across various fields:
Chemistry
It serves as a starting material for synthesizing more complex molecules and functionalized pyridine derivatives.
Biology
The biological activity of this compound is studied for its potential use as an enzyme inhibitor or receptor modulator.
Medicine
It is explored for its potential as an anticancer agent, antimicrobial agent, or anti-inflammatory compound.
Industry
In industrial applications, it is used in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to receptors or enzymes, altering their activity:
Molecular Targets: : Enzymes involved in oxidative stress, cellular receptors linked to inflammation
Pathways: : Inhibition of enzyme activity, modulation of signaling pathways
Vergleich Mit ähnlichen Verbindungen
When compared to other pyridine derivatives, 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone stands out due to its unique combination of dichloro- and trifluoromethyl-pyridyl groups, which confer distinct chemical properties.
Similar Compounds
3,5-Dichloropyridine
4-Trifluoromethylpyridine
Pyridyl hydrazones
Eigenschaften
IUPAC Name |
N-[(E)-1-[4-(3,5-dichloropyridin-4-yl)oxyphenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O/c1-11(27-28-17-8-13(6-7-26-17)19(22,23)24)12-2-4-14(5-3-12)29-18-15(20)9-25-10-16(18)21/h2-10H,1H3,(H,26,28)/b27-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZOUREDDMJQG-LUOAPIJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CC(=C1)C(F)(F)F)/C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)


![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)
![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)
![1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2498360.png)
